Medifoxamine fumarate Medifoxamine fumarate Medifoxamine fumarate is an atypical antidepressant with additional anxiolytic properties acting via dopaminergic and serotonergic mechanisms.
Brand Name: Vulcanchem
CAS No.: 16604-45-8
VCID: VC0534888
InChI: InChI=1S/C16H19NO2.C4H4O4/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15;5-3(6)1-2-4(7)8/h3-12,16H,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H22NO6-
Molecular Weight: 373.4 g/mol

Medifoxamine fumarate

CAS No.: 16604-45-8

Cat. No.: VC0534888

Molecular Formula: C20H22NO6-

Molecular Weight: 373.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Medifoxamine fumarate - 16604-45-8

Specification

CAS No. 16604-45-8
Molecular Formula C20H22NO6-
Molecular Weight 373.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine
Standard InChI InChI=1S/C16H19NO2.C4H4O4/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15;5-3(6)1-2-4(7)8/h3-12,16H,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key CSQUJXBMSDQIKM-WLHGVMLRSA-M
Isomeric SMILES C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-]
SMILES CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Canonical SMILES C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-]
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

Medifoxamine fumarate (CAS No. 16604-45-8) is a racemic mixture with a molecular formula of C20H23NO6\text{C}_{20}\text{H}_{23}\text{NO}_{6} and a molar mass of 373.4 g/mol . The compound is synthesized as a fumarate salt to enhance stability and bioavailability. Its IUPAC name, (E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine, reflects the presence of two phenoxy groups attached to an ethylamine backbone and a fumaric acid counterion . The structural configuration enables interactions with monoamine transporters and serotonin receptors, which underpin its pharmacological activity.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number16604-45-8
Molecular FormulaC20H23NO6\text{C}_{20}\text{H}_{23}\text{NO}_{6}
Molecular Weight373.4 g/mol
IUPAC Name(E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine
SolubilitySoluble in DMSO

Pharmacodynamics and Mechanism of Action

Receptor Affinity and Monoamine Reuptake Inhibition

Medifoxamine fumarate primarily functions as a dopamine reuptake inhibitor (DRI), with an inhibitory concentration (IC50\text{IC}_{50}) of approximately 1,500 nM for the serotonin transporter (SERT) . It also exhibits weaker antagonism at 5-HT2A_{2A} and 5-HT2C_{2C} receptors (IC50=950\text{IC}_{50} = 950 nM and 980 nM, respectively), which distinguishes it from TCAs like amitriptyline . This dual activity likely contributes to its antidepressant and anxiolytic effects, as serotonin receptor antagonism modulates mood and anxiety pathways, while dopamine reuptake inhibition enhances mesolimbic dopaminergic signaling .

Active Metabolites

First-pass metabolism in the liver converts medifoxamine into two active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine\text{N-methyl-2,2-diphenoxyethylamine}) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine\text{N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine}) . These metabolites exhibit enhanced serotonergic activity, with CRE-10086 showing higher affinity for SERT (IC50=450\text{IC}_{50} = 450 nM) and 5-HT2A_{2A} receptors (IC50=330\text{IC}_{50} = 330 nM) compared to the parent compound . CRE-10357, though less potent, contributes to sustained receptor modulation . Notably, neither medifoxamine nor its metabolites interact significantly with 5-HT1A_{1A}, 5-HT1B_{1B}, or 5-HT3_{3} receptors (IC50>10,000\text{IC}_{50} > 10,000 nM) .

Pharmacokinetics

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 enzymes generates CRE-10086 and CRE-10357, which account for 60–70% of circulating active compounds . Renal excretion eliminates <0.1% of the unchanged drug, with metabolites primarily excreted as glucuronide conjugates .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability21%
TmaxT_{\text{max}}2–4 hours
t1/2t_{1/2} (acute)2.8 hours
t1/2t_{1/2} (chronic)4.0 hours
Protein Binding85–90%

Clinical Applications and Efficacy

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